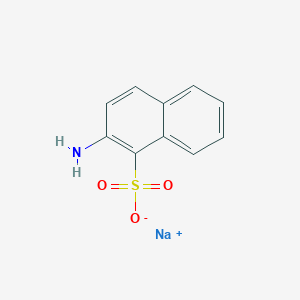

sodium;2-aminonaphthalene-1-sulfonate

Description

Nomenclature and Isomeric Considerations

The systematic IUPAC name for the parent acid of this compound is 2-aminonaphthalene-1-sulfonic acid. wikipedia.orgnih.gov It is also widely known by the trivial name Tobias acid, a name honoring the German chemist Georg Tobias. wikipedia.org

Key Identifiers for 2-Aminonaphthalene-1-sulfonic acid:

CAS Number: 81-16-3 wikipedia.org

Molecular Formula: C₁₀H₉NO₃S wikipedia.org

Molecular Weight: 223.25 g/mol wikipedia.org

The placement of the amino and sulfonate groups on the naphthalene (B1677914) core is critical, leading to a variety of isomers known as aminonaphthalenesulfonic acids. wikipedia.org Each isomer possesses distinct chemical properties and industrial applications. For instance, 4-aminonaphthalene-1-sulfonic acid is known as naphthionic acid or Piria's acid. wikipedia.orgnih.gov Other isomers include Laurent's acid (1-aminonaphthalene-5-sulfonic acid) and the Cleve's acids (1,6- and 1,7-isomers). wikipedia.org The specific arrangement in Tobias acid, with the amino group at position 2 and the sulfonic acid group at position 1, dictates its reactivity and utility. wikipedia.org

Interactive Table: Isomers of Aminonaphthalenesulfonic Acid

| Common Name | IUPAC Name | CAS Registry Number |

|---|---|---|

| Tobias acid | 2-Aminonaphthalene-1-sulfonic acid | 81-16-3 wikipedia.org |

| Naphthionic acid (Piria's acid) | 4-Aminonaphthalene-1-sulfonic acid | 84-86-6 wikipedia.orgwikipedia.org |

| Laurent's acid (L acid) | 1-Aminonaphthalene-5-sulfonic acid | 84-89-9 wikipedia.org |

| 1,6-Cleve's acid | 1-Aminonaphthalene-6-sulfonic acid | 119-79-9 wikipedia.org |

| 1,7-Cleve's acid | 1-Aminonaphthalene-7-sulfonic acid | 119-28-8 wikipedia.org |

| Peri acid | 1-Aminonaphthalene-8-sulfonic acid | 82-75-7 wikipedia.org |

| Dahl's acid (D acid) | 2-Aminonaphthalene-5-sulfonic acid | 81-05-0 wikipedia.org |

| Brönner's acid | 2-Aminonaphthalene-6-sulfonic acid | 93-00-5 wikipedia.org |

Historical Developments in Aminonaphthalenesulfonate Synthesis and Industrial Relevance

The synthesis of aminonaphthalenesulfonic acids has been a subject of extensive chemical research, driven by their importance as intermediates. A prominent method for preparing Tobias acid is the Bucherer reaction, which involves the amination of 2-hydroxynaphthalene-1-sulfonic acid (oxy-Tobias acid) with ammonia (B1221849) and ammonium (B1175870) sulfite (B76179). wikipedia.orggoogle.com This reaction is a cornerstone in converting hydroxyl groups on naphthalene rings to amino groups.

Historically, the production of Tobias acid involved several key steps:

Sulfonation: 2-Naphthol (B1666908) (β-naphthol) is sulfonated to produce 2-hydroxynaphthalene-1-sulfonic acid. google.comguidechem.com Modern processes may use chlorosulfonic acid in an inert organic solvent for this step. google.com

Amination: The resulting sulfonic acid undergoes amination, often in an autoclave at elevated temperature and pressure, to convert the hydroxyl group to an amino group. chemicalbook.com

Purification: The product is then purified, which can involve precipitation and extraction to remove impurities like the carcinogenic 2-naphthylamine (B18577). google.com

The primary industrial application of sodium 2-aminonaphthalene-1-sulfonate is as a precursor, or diazo component, in the synthesis of a wide range of azo dyes and pigments. wikipedia.orgnih.gov It is a key building block for important colorants such as C.I. Acid Yellow 19 and the Lithol Reds, including C.I. Pigment Red 49. chemicalbook.comwikipedia.orgnih.gov The unique structure allows it to be diazotized and coupled with other aromatic compounds to create vibrant and stable colors for the textile and printing industries. chemimpex.comguidechem.com

Significance as a Precursor in Advanced Materials Synthesis

Beyond its traditional role in the dye industry, the chemical functionalities of aminonaphthalenesulfonates lend themselves to the creation of more complex and advanced materials. The amino and sulfonic acid groups provide sites for further chemical modification, enabling the integration of these naphthalene-based structures into larger polymeric systems and functional materials.

Research findings indicate its utility in several areas:

Polymer Science: The amino group can react with other monomers to be incorporated into polymer backbones. For example, research into functional polymers has explored the use of various amine-containing compounds in polymerization reactions to create materials with specific properties, such as those used for gene delivery or as specialized adsorbents. nih.govresearchgate.net While not directly citing Tobias acid, these studies highlight the synthetic pathways where an amino-functionalized monomer could be used.

Fluorescent Materials: Naphthalene derivatives are known for their fluorescent properties. Modified aminonaphthalenesulfonates, such as EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), are used as fluorescent probes in biochemical research. nih.gov This suggests the potential for developing novel fluorescent materials from the Tobias acid scaffold.

Specialty Chemicals: The compound serves as a starting material for other chemical intermediates. For instance, further sulfonation of Tobias acid yields 2-aminonaphthalene-1,5-disulfonic acid, which is an important intermediate for reactive dyes and can be used to create supramolecular structures with UV-absorbing properties. chemicalbook.comguidechem.com It has also been used in the laboratory synthesis of compounds like 2-(2-naphthylamino)benzoxazole. sigmaaldrich.com

The development of one-step synthesis methods for sulfonated polymers, such as sulfonated polynaphthoylenebenzimidazoles, showcases the ongoing interest in incorporating sulfonate groups into high-performance polymers to create materials for applications like biosensors. mdpi.com This line of research underscores the value of sulfonated naphthalene intermediates as building blocks for advanced functional materials.

Table of Mentioned Compounds

| Compound Name | Synonym(s) | Role/Significance |

|---|---|---|

| Sodium;2-aminonaphthalene-1-sulfonate | Sodium salt of Tobias acid | The subject of this article. geno-chem.com |

| 2-Aminonaphthalene-1-sulfonic acid | Tobias acid | Parent acid, key dye intermediate. wikipedia.org |

| 2-Hydroxynaphthalene-1-sulfonic acid | Oxy-Tobias acid | Precursor in Tobias acid synthesis. google.com |

| 4-Aminonaphthalene-1-sulfonic acid | Naphthionic acid, Piria's acid | Isomer of Tobias acid. wikipedia.org |

| 1-Aminonaphthalene-5-sulfonic acid | Laurent's acid | Isomer of Tobias acid. wikipedia.org |

| 2-Naphthol | β-Naphthol | Starting material for Tobias acid synthesis. google.com |

| 2-Naphthylamine | - | A potential impurity in Tobias acid production. nih.gov |

| 2-Aminonaphthalene-1,5-disulfonic acid | - | Derivative of Tobias acid, used for reactive dyes. guidechem.com |

| 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid | EDANS | A fluorescent probe. nih.gov |

| C.I. Pigment Red 49 | Lithol Red | A pigment synthesized from Tobias acid. wikipedia.org |

Properties

IUPAC Name |

sodium;2-aminonaphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S.Na/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKQWFQWHHSLDU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Mechanisms

Bucherer Reaction Pathways for Aminonaphthalenesulfonate Synthesis

The Bucherer reaction is a cornerstone of industrial organic chemistry, providing a reversible method for converting naphthols to naphthylamines in the presence of ammonia (B1221849) and an aqueous bisulfite solution. wikipedia.orgchemeurope.com This reaction is widely utilized for producing dye precursors, including various aminonaphthalenesulfonic acids. wikipedia.org Discovered initially by Robert Lepetit in 1898 and later explored for its industrial potential and reversibility by Hans Theodor Bucherer, this reaction is a critical pathway for synthesizing Tobias acid from 2-hydroxynaphthalene-1-sulfonic acid (oxy-Tobias acid). wikipedia.orgchemeurope.comgoogle.com

The mechanism of the Bucherer reaction is a multi-step process involving addition-elimination stages that temporarily disrupt the aromaticity of the naphthalene (B1677914) system. wikipedia.org

Protonation and Resonance : The reaction initiates with the protonation of a carbon atom in the naphthol ring that has a high electron density, typically at the C2 or C4 position. wikipedia.org This leads to the formation of resonance-stabilized carbocation intermediates. wikipedia.org

Bisulfite Addition : A bisulfite anion then acts as a nucleophile, attacking the C3 carbon of one of the resonance structures. wikipedia.org This addition results in the formation of a tetralone sulfonic acid derivative, a more stable tautomer. wikipedia.orgchemeurope.com

Nucleophilic Addition of Amine : The primary amine (ammonia in this context) performs a nucleophilic addition to the carbonyl group of the tetralone intermediate. wikipedia.orgyoutube.com

Dehydration : The resulting intermediate undergoes dehydration, losing a water molecule to form a resonance-stabilized cation. wikipedia.orgchemeurope.com

Deprotonation and Elimination : The cation is then deprotonated to form either an enamine or an imine, which exist in equilibrium. wikipedia.org The final step is the elimination of the sodium bisulfite group from the enamine, which restores the aromaticity of the naphthalene ring and yields the final naphthylamine product. wikipedia.orgyoutube.com

It is crucial to note that this entire sequence is reversible. wikipedia.org

Ammonia and ammonium (B1175870) bisulfite (or sodium bisulfite) are the key reagents that drive the conversion in the Bucherer reaction. wikipedia.org

Ammonia (NH₃) : Ammonia serves as the primary nucleophile and the source of the amino group that replaces the hydroxyl group on the naphthalene ring. wikipedia.org In the synthesis of Tobias acid, the reaction involves heating 2-hydroxynaphthalene-1-sulfonic acid with a mixture of ammonia and ammonium sulfite (B76179) in an autoclave. chemicalbook.com

Ammonium Bisulfite (NH₄HSO₃) or Sodium Bisulfite (NaHSO₃) : The bisulfite ion is the essential catalyst for the reaction. It facilitates the transformation by adding to the naphthalene ring, breaking its aromaticity, and converting the hydroxyl group into a better leaving group. wikipedia.org The addition of bisulfite creates the tetralone sulfonic acid intermediate, which is susceptible to nucleophilic attack by ammonia. wikipedia.orgchemeurope.com After the amino group is incorporated, the bisulfite ion is eliminated, allowing the aromatic system to be reformed. wikipedia.org The use of ammonium bisulfite can also be advantageous in other chemical syntheses, where it decomposes upon heating to provide ammonia and sulfur dioxide in situ. scispace.com

Alternative Sulfonation and Amination Routes

Beyond the classic Bucherer reaction on a pre-sulfonated naphthol, alternative sequences for introducing the functional groups have been developed for industrial production.

A prominent alternative method involves the direct sulfonation of 2-naphthol (B1666908) (β-naphthol) followed by amination. google.comnih.gov This process begins with the sulfonation of 2-hydroxynaphthalene to yield 2-hydroxynaphthalene-1-sulfonic acid, which is the precursor for the subsequent amination step. google.comgoogle.com

The sulfonation is typically carried out using chlorosulfonic acid in an inert organic solvent, such as nitrobenzene (B124822) or 1,2-dichloroethane (B1671644), at low temperatures (e.g., 0–5 °C). google.comnih.gov This controlled reaction favors the formation of the 1-sulfonic acid isomer. nih.gov Following the sulfonation, the reaction mixture is neutralized, often with ammonia, to convert the sulfonic acid into its ammonium salt. google.comgoogle.com The intermediate, oxy-Tobias acid, is then converted to Tobias acid via the Bucherer reaction without being isolated, by heating it with ammonia and ammonium hydrogen sulfite at elevated temperatures (e.g., 145–150 °C). google.comnih.gov

| Reaction Stage | Reagents and Conditions | Reference |

| Sulfonation | 2-Naphthol, Chlorosulfonic Acid, 1,2-dichloroethane solvent, 0-5 °C | google.com |

| Neutralization | 30% Ammonia solution, 70-75 °C, pH 6-6.5 | google.com |

| Amination | Heating with ammonium hydrogen sulfite and ammonia, 145-150 °C | nih.gov |

| Precipitation | Dilute Sulfuric Acid, 45-55 °C, pH 1.5-1.75 | google.com |

The direct amination of the appropriate hydroxynaphthalenesulfonic acid is a frequently cited method for the manufacture of aminonaphthalenesulfonic acids, including Tobias acid. nih.gov This is, in essence, the application of the Bucherer reaction to a specific starting material, 2-hydroxynaphthalene-1-sulfonic acid. chemicalbook.com The process involves heating the hydroxynaphthalenesulfonic acid with aqueous ammonia and ammonium sulfite in an autoclave under pressure. chemicalbook.com Careful control of reaction conditions is necessary to prevent side reactions like desulfonation, which could lead to the formation of the carcinogen 2-naphthylamine (B18577). google.comchemicalbook.com

To improve efficiency and space-time yields, industrial processes have been streamlined into "one-pot" or continuous-flow strategies. google.comgoogle.com In these methods, the intermediate 2-hydroxynaphthalene-1-sulfonic acid (oxy-Tobias acid) formed from the sulfonation of 2-naphthol is not isolated. google.com Instead, the reaction mixture from the sulfonation stage is directly neutralized and then subjected to the amination conditions of the Bucherer reaction. google.com

A patented process describes a continuous operation where a suspension of 2-naphthol and chlorosulfonic acid are fed into a reactor cascade. google.com The resulting sulfonation mass is then continuously neutralized with ammonia solution, the organic solvent is separated, and the aqueous solution containing the ammonium salt of oxy-Tobias acid proceeds to the amination stage. google.com Such integrated processes avoid the complicated and yield-reducing steps of isolating and purifying the intermediate, making the production of Tobias acid more economically viable. google.com

By-product Formation and Purity Enhancement in Industrial Synthesis

In the industrial synthesis of sodium 2-aminonaphthalene-1-sulfonate, also known as Tobias acid, the formation of by-products is a critical issue affecting the purity of the final product. chemicalbook.comwikipedia.org A significant by-product is 2-naphthylamine (also referred to as 2-aminonaphthalene), which is a known carcinogen. google.comwikipedia.org Its presence, even in trace amounts, is highly undesirable. The manufacturing process, which often involves the sulfonation of 2-naphthylamine or the amination of 2-hydroxynaphthalene-1-sulfonic acid (the Bucherer reaction), can lead to the formation of this and other impurities. chemicalbook.comwikipedia.orgnih.gov

Care must be taken during production to prevent desulfonation, which can lead to the formation of 2-naphthylamine. chemicalbook.com Purity enhancement is, therefore, a crucial part of the manufacturing process to ensure the final product meets the required specifications for its primary use as an intermediate in the production of azo dyes and pigments, such as Lithol Reds. chemicalbook.comwikipedia.orgnih.gov

Several strategies are implemented to minimize the formation of 2-aminonaphthalene and to purify the final product.

Reaction Control: In processes starting from 2-hydroxynaphthalene, the reaction conditions of the amination step (Bucherer reaction) are carefully controlled. google.com This includes temperature, pressure, and the concentration of reagents like ammonia and ammonium sulfite. chemicalbook.comwikipedia.org

Extraction: One effective method for removing residual 2-aminonaphthalene is through solvent extraction. google.com After the amination reaction, the resulting aqueous solution of the sodium salt of Tobias acid can be extracted with a water-immiscible organic solvent, such as toluene (B28343) or monochlorobenzene. google.comgoogle.com This process can significantly reduce the concentration of 2-aminonaphthalene to less than 30 parts per million (ppm). google.comgoogle.com

Crystallization and Precipitation: Purification can also be achieved through crystallization. chemicalbook.com The sodium salt of 2-aminonaphthalene-1-sulfonic acid is sparingly soluble in water, and its solubility can be manipulated by adjusting the pH and temperature. chemicalbook.com Controlled precipitation of the free acid by adding sulfuric acid to a specific pH range (e.g., 1.2-1.75) helps to isolate the desired product from more soluble impurities. google.com The crude acid can be further purified by recrystallizing it from boiling water under a nitrogen atmosphere. chemicalbook.com

Derivatization Strategies for Functionalized Analogs

The structure of sodium 2-aminonaphthalene-1-sulfonate, featuring a reactive primary amino group and a sulfonic acid group, allows for various derivatization strategies to create functionalized analogs for diverse applications. solubilityofthings.com

The primary amino group of sodium 2-aminonaphthalene-1-sulfonate can readily undergo condensation reactions with various aldehydes and ketones to form Schiff bases, also known as imines. newsama.comlibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org

The general reaction is as follows: H₂N-C₁₀H₆-SO₃Na + R-C(=O)R' → RR'C=N-C₁₀H₆-SO₃Na + H₂O

These Schiff bases are valuable in several fields. For instance, those derived from aromatic aldehydes have applications as fluorescent indicators and in coordination chemistry due to their ability to form stable complexes with metal ions. newsama.comresearchgate.net The reaction conditions, such as solvent and pH, are controlled to optimize the formation of the Schiff base. libretexts.org

Table 1: Examples of Carbonyl Compounds for Schiff Base Synthesis

| Carbonyl Compound | Type of Carbonyl | Resulting Schiff Base |

|---|---|---|

| Salicylaldehyde | Aromatic Aldehyde | Hydroxylated Aromatic Schiff Base |

| Benzaldehyde | Aromatic Aldehyde | Simple Aromatic Schiff Base |

Beyond forming Schiff bases, the amino group and the naphthalene ring system can be modified to introduce other chemical functionalities.

Diazotization: The amino group can be converted into a diazonium salt by reacting it with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). google.commaxapress.comgoogle.com This diazotization reaction is a cornerstone of azo dye synthesis. chemicalbook.com The resulting diazonium salt is a highly reactive intermediate that can be coupled with various aromatic compounds (coupling components) to produce a vast range of azo dyes and pigments. chemicalbook.comwikipedia.org

Sulfonation: The naphthalene ring can undergo further sulfonation. For example, reacting Tobias acid with oleum (B3057394) (fuming sulfuric acid) can introduce additional sulfonic acid groups, leading to the formation of aminonaphthalenedisulfonic or trisulfonic acids, such as 2-aminonaphthalene-1,5-disulfonic acid. chemicalbook.comgoogle.comchembk.com These polysulfonated derivatives are also important intermediates in the dye industry. chembk.com

Acylation: The amino group can be acylated using reagents like maleic anhydride (B1165640) to form N-acyl derivatives. google.com

Table 2: Derivatization Reactions of Sodium 2-aminonaphthalene-1-sulfonate

| Reagent | Functional Group Targeted | Product Class |

|---|---|---|

| Nitrous Acid | Amino Group | Diazonium Salt |

| Oleum (Fuming Sulfuric Acid) | Naphthalene Ring | Aminonaphthalenedisulfonic acid |

| Aldehydes/Ketones | Amino Group | Schiff Base |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy.sigmaaldrich.com

NMR spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of an organic molecule. For 2-aminonaphthalene-1-sulfonate, both proton and carbon-13 NMR spectra provide key insights into the electronic environment of each unique nucleus within the molecule.

The ¹H NMR spectrum of the sodium salt of 2-aminonaphthalene-1-sulfonate displays a series of signals corresponding to the aromatic protons and the amine group protons. chemicalbook.com The aromatic region typically shows complex multiplets due to the spin-spin coupling between adjacent protons on the naphthalene (B1677914) ring system. The chemical shifts are influenced by the electronic effects of both the amino (-NH₂) and the sulfonate (-SO₃⁻) groups. The amino group is an electron-donating group, which tends to shield the protons and shift their signals upfield, while the sulfonate group is electron-withdrawing, causing a downfield shift for nearby protons. The protons of the amine group itself would appear as a broader signal, the chemical shift of which can be dependent on solvent and concentration.

Table 1: Representative ¹H NMR Spectral Data Note: Specific chemical shift values can vary based on the solvent and experimental conditions. Data is for the related 2-Aminonaphthalene-1-sulfonic acid.

| Proton | Chemical Shift (ppm) Range | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 | Multiplet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. chemicalbook.com For 2-aminonaphthalene-1-sulfonate, ten distinct signals are expected for the ten carbon atoms of the naphthalene ring, as they are in unique chemical environments. The carbon atom attached to the amino group (C2) and the carbon atom bonded to the sulfonate group (C1) are significantly affected. The C1 carbon, attached to the electron-withdrawing sulfonate group, would be shifted downfield. Conversely, the C2 carbon, bonded to the electron-donating amino group, would experience an upfield shift compared to an unsubstituted naphthalene. The other eight carbons of the bicyclic system show signals in the typical aromatic region, with their precise shifts determined by their position relative to the two substituents. chemicalbook.com

Table 2: Representative ¹³C NMR Spectral Data Note: Specific chemical shift values can vary based on the solvent and experimental conditions. Data is for the related 2-Aminonaphthalene-1-sulfonic acid.

| Carbon Atom | Approximate Chemical Shift (ppm) |

|---|---|

| C1 (C-SO₃H) | 130 - 140 |

| C2 (C-NH₂) | 140 - 150 |

Infrared (IR) Spectroscopy.sigmaaldrich.com

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chemicalbook.com The IR spectrum of 2-aminonaphthalene-1-sulfonate shows characteristic absorption bands for the amino group, the sulfonate group, and the aromatic naphthalene ring. nist.govspectroscopyonline.com

Key vibrational frequencies include:

N-H Stretching: The amino group typically exhibits two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

S=O Stretching: The sulfonate group (SO₃⁻) shows strong, characteristic absorption bands. Asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1150-1250 cm⁻¹ and 1030-1070 cm⁻¹, respectively.

C=C Aromatic Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the naphthalene ring.

C-H Aromatic Stretching: Signals for the stretching of C-H bonds on the aromatic ring are usually found above 3000 cm⁻¹.

Table 3: Key IR Absorption Bands for 2-Aminonaphthalene-1-sulfonic acid

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Asymmetric Stretch | ~3400-3500 |

| Amino (-NH₂) | N-H Symmetric Stretch | ~3300-3400 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | ~1450-1600 |

| Sulfonate (-SO₃H) | S=O Asymmetric Stretch | ~1150-1250 |

X-ray Crystallography of Metal Complexes and Salts.spectroscopyonline.comnist.govnih.govnih.gov

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

While specific crystal structures for cobalt(II) and zinc(II) complexes with sodium 2-aminonaphthalene-1-sulfonate were not detailed in the provided search results, the ligand possesses two potential coordination sites: the nitrogen atom of the amino group and the oxygen atoms of the sulfonate group. This allows it to act as a chelating or bridging ligand. In complexes with transition metals like zinc(II), which often favor tetrahedral or octahedral geometries, the aminonaphthalenesulfonate ligand could coordinate in various modes. For instance, zinc(II) complexes with amino acids often exhibit coordination through both the amino nitrogen and a carboxylate oxygen. nih.gov By analogy, 2-aminonaphthalene-1-sulfonate could chelate to a metal center via the amino nitrogen and one of the sulfonate oxygens, forming a stable ring structure. Alternatively, it could act as a bridging ligand, with the sulfonate group coordinating to one metal ion and the amino group to another, leading to the formation of coordination polymers. The resulting geometry around the metal ion, whether it be square pyramidal, trigonal bipyramidal, or octahedral, would depend on the coordination number of the metal and the steric and electronic properties of the ligand and any other co-ligands present. nih.gov

The crystal structure of aminonaphthalene sulfonates is heavily influenced by a network of non-covalent interactions. rsc.org

π-π Stacking: The planar naphthalene ring system facilitates π-π stacking interactions between adjacent molecules. mdpi.com These interactions, where the electron-rich π systems of the aromatic rings align, contribute to the cohesive energy of the crystal lattice. The strength of these stacking interactions can be modulated by the presence of hydrogen bonds, which can affect the electron density of the aromatic rings. rsc.org The interplay between hydrogen bonding and π-π stacking dictates the final supramolecular architecture, influencing the physical properties of the solid material. arxiv.org

Intramolecular Hydrogen Bonding and Molecular Conformation in Related Aminonaphthalenesulfonates

Detailed structural elucidation of compounds closely related to sodium 2-aminonaphthalene-1-sulfonate provides critical insights into these intramolecular forces. A key example is the zwitterionic isomer, 1-ammonionaphthalene-2-sulfonate, whose crystal structure has been determined with precision. nih.gov

In the solid state, 1-ammonionaphthalene-2-sulfonate exists as a zwitterion, where the proton from the sulfonic acid group has transferred to the amino group, forming an ammonium (B1175870) (-NH₃⁺) and a sulfonate (-SO₃⁻) group. The key finding from its crystallographic analysis is the presence of a strong intramolecular N—H⋯O hydrogen bond. nih.gov This bond forms between one of the hydrogen atoms of the ammonium group and an oxygen atom of the adjacent sulfonate group.

The formation of this N—H⋯O hydrogen bond results in a stable, nearly planar six-membered ring system. nih.gov This ring structure significantly constrains the conformation of the molecule, holding the ammonium and sulfonate groups in a fixed orientation relative to the naphthalene core. The root-mean-square (r.m.s) deviation for the atoms in this six-membered ring is a mere 0.0150 Å, indicating a high degree of planarity. This planar ring is, in turn, almost coplanar with the naphthalene ring system, with a small dihedral angle of 1.63 (3)° between them. nih.gov

The geometric parameters of this intramolecular hydrogen bond in 1-ammonionaphthalene-2-sulfonate have been precisely measured, providing definitive evidence of its existence and strength.

Interactive Table: Geometric Parameters of Intramolecular Hydrogen Bond in 1-Ammonionaphthalene-2-sulfonate nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1—H2N···O2 | 0.92(3) | 1.96(3) | 2.738(2) | 141(2) |

| Data sourced from the crystallographic analysis of 1-ammonionaphthalene-2-sulfonate. |

While direct crystallographic data for 2-aminonaphthalene-1-sulfonate under the same zwitterionic form might differ slightly due to the interchanged positions of the functional groups (1-sulfo-2-amino vs. 1-amino-2-sulfo), the fundamental principle of an intramolecular N—H⋯O hydrogen bond stabilizing the conformation is expected to be a dominant feature.

Spectroscopic and computational studies on 2-amino-1-naphthalenesulfonic acid further corroborate the presence of strong intramolecular interactions. spectroscopyonline.comresearchgate.net Analytical techniques such as FT-IR and FT-Raman spectroscopy, combined with DFT calculations, are employed to analyze the vibrational spectra of the molecule. spectroscopyonline.com Shifts in the vibrational frequencies of the N-H and S=O bonds can provide evidence of hydrogen bonding. Furthermore, Natural Bond Orbital (NBO) analysis is a powerful computational tool used to understand and quantify the interactions between electron donor and acceptor orbitals within the molecule, offering deeper insight into the electronic basis of the hydrogen bond. spectroscopyonline.com Molecular electrostatic potential (MEP) mapping also helps to identify the electron-rich (negative potential) oxygen atoms of the sulfonate group and the electron-poor (positive potential) hydrogen atoms of the amino group, highlighting the regions prone to such electrostatic interactions. spectroscopyonline.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has been a pivotal tool in understanding the electronic characteristics of 2-aminonaphthalene-1-sulfonate. Through methods like the B3LYP functional with a 6-311++G(d,p) basis set, researchers have been able to model the molecule's geometry and electronic distribution with a high degree of accuracy. researchgate.net

A key aspect of these DFT studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a crucial indicator of a molecule's chemical reactivity and kinetic stability. For the 2-aminonaphthalene-1-sulfonate anion, the HOMO-LUMO energy gap has been calculated, providing insights into its electron-donating and accepting capabilities. researchgate.net These calculations reveal how the electronic properties might be influenced by different solvent environments, a critical factor for its practical applications. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is another significant output of DFT studies. The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This allows for the prediction of sites where the molecule is likely to interact with other chemical species, a fundamental aspect for understanding its role in chemical reactions and biological interactions. researchgate.net

Molecular Interactions and Adsorption Complex Analysis

The interactions of 2-aminonaphthalene-1-sulfonate with other molecules and surfaces are of significant interest. Molecular docking studies have been employed to investigate these interactions, particularly in the context of biological systems. researchgate.net These computational simulations predict the preferred binding orientation of the molecule to a target protein or receptor, helping to elucidate potential mechanisms of action. For instance, studies have explored the interaction of substituents with amino acids, suggesting potential antiviral applications. researchgate.net

While specific adsorption complex analysis on surfaces for sodium 2-aminonaphthalene-1-sulfonate is not extensively detailed in the available literature, the principles of its molecular interactions derived from docking and MEP studies provide a strong foundation for predicting its behavior in adsorption processes. The identified nucleophilic and electrophilic sites on the molecule would be the primary points of contact in the formation of adsorption complexes.

Natural Bond Orbital (NBO) Analysis for Elucidating Adsorption Sites

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the extent of electron delocalization and the strength of these interactions. researchgate.net

Quantum Chemical Calculations for Molecular Properties

A range of quantum chemical calculations have been performed to determine the fundamental molecular properties of the 2-aminonaphthalene-1-sulfonate anion. These calculations provide quantitative data that are essential for a comprehensive understanding of the compound.

Table 1: Calculated Quantum Chemical Properties of 2-Aminonaphthalene-1-sulfonate Anion

| Property | Value |

| HOMO Energy | [Data not available in search results] |

| LUMO Energy | [Data not available in search results] |

| HOMO-LUMO Gap | [Data not available in search results] |

| Dipole Moment | [Data not available in search results] |

| Polarizability | [Data not available in search results] |

| Hyperpolarizability | [Data not available in search results] |

These calculated properties are fundamental to predicting the behavior of the molecule in various environments. The dipole moment, for instance, influences its solubility and interactions with polar solvents, while polarizability and hyperpolarizability are key indicators of its potential in non-linear optical applications.

Environmental Fate and Bioremediation Studies

Biodegradation Pathways in Microbial Systems

Microbial communities play a crucial role in the degradation of sulfonated naphthalene (B1677914) compounds. While these compounds are generally resistant to biodegradation, certain microorganisms have evolved metabolic pathways to utilize them as nutrient sources. d-nb.info The initial steps in the breakdown of 2-aminonaphthalene-1-sulfonate often involve the removal of the sulfonate group, a process known as desulfonation, followed by the cleavage of the aromatic ring structure. nih.govtandfonline.com

The desulfonation of naphthalenesulfonic acids is often initiated by a dioxygenase enzyme system. This enzymatic reaction incorporates molecular oxygen into the aromatic ring, leading to the formation of a dihydroxy-naphthalene intermediate and the subsequent release of the sulfonate group as sulfite (B76179). nih.gov In the case of 2-aminonaphthalene-1-sulfonate, some bacterial strains convert it to 2-naphthol-1-sulfonic acid before further degradation. tandfonline.comtandfonline.com This initial conversion is a critical step that makes the compound more amenable to subsequent enzymatic attacks. The hydroxyl group in the resulting naphthol derivative is derived from molecular oxygen, highlighting the role of oxygenases in this process. d-nb.info

Several bacterial strains have demonstrated the ability to utilize sulfonated aromatic compounds, including 2-aminonaphthalene-1-sulfonate, as their sole source of sulfur for growth. d-nb.info This capability is significant because it provides a natural mechanism for the removal of these pollutants from the environment. Organisms like Pseudomonas sp. can quantitatively utilize the sulfur from these compounds, indicating a complete breakdown and assimilation of the sulfonate group. d-nb.info However, the ability to use these compounds as a carbon source is less common, suggesting that the primary nutritional benefit for many of these microbes is the sulfur content. d-nb.info

Table 1: Microbial Strains and Their Utilization of 2-Aminonaphthalene-1-sulfonate

| Microbial Strain | Utilization as Sulfur Source | Utilization as Carbon Source | Reference |

|---|---|---|---|

| Pseudomonas sp. S-313 | Yes | No | d-nb.info |

| Pseudomonas sp. TA-1 | Yes | Yes | tandfonline.comtandfonline.com |

| Unidentified strain S-832 | Yes | No | d-nb.info |

The biodegradation of 2-aminonaphthalene-1-sulfonate proceeds through a series of intermediate compounds. Following the initial conversion to 2-naphthol-1-sulfonic acid, further degradation leads to the formation of 1,2-dihydroxynaphthalene. tandfonline.comtandfonline.com This intermediate is a common product in the degradation pathway of various naphthalene derivatives. nih.gov From 1,2-dihydroxynaphthalene, the metabolic pathway continues to produce salicylic (B10762653) acid, which is then further broken down into gentisic acid. tandfonline.comtandfonline.com The identification of these intermediates provides a clear roadmap of the biochemical transformations that occur during the microbial breakdown of this complex aromatic compound.

Degradation Pathway of 2-Aminonaphthalene-1-sulfonate by Pseudomonas sp. TA-1 2-Aminonaphthalene-1-sulfonate → 2-Naphthol-1-sulfonic acid → 1,2-Dihydroxynaphthalene → Salicylic acid → Gentisic acid tandfonline.comtandfonline.com

The biodegradation of naphthalenesulfonates is mediated by specific enzymatic systems. The key enzymes are dioxygenases, which catalyze the initial attack on the aromatic ring. nih.gov These enzymes are often inducible, meaning their production is triggered by the presence of the naphthalenesulfonate substrate. nih.gov The enzymatic systems involved in the degradation of naphthalenesulfonates can have broad substrate specificity, allowing them to act on various substituted naphthalene compounds. d-nb.info For instance, the same enzymatic machinery responsible for naphthalene degradation can also metabolize naphthalenesulfonates. nih.gov

Environmental Persistence and Degradation of Derived Azo Dyes

Azo dyes, which are synthesized using 2-aminonaphthalene-1-sulfonate as a precursor, are a major class of industrial colorants. nih.gov Their persistence in the environment is a significant concern due to their recalcitrant nature and the potential toxicity of their breakdown products. researchgate.net

Pathways of Hydroxylation and Decarboxylation in Related Azo Dye Degradation

The biodegradation of sulfonated azo dyes is a complex process often involving a series of anaerobic and aerobic steps carried out by microbial consortia. The initial step in the breakdown of these dyes is typically the reductive cleavage of the azo bond (-N=N-), which leads to the formation of aromatic amines. When the parent dye contains a 2-aminonaphthalene-1-sulfonate moiety or a structurally similar compound, these resulting aminonaphthalene sulfonates become the substrates for subsequent aerobic degradation, which proceeds primarily through hydroxylation and eventual ring cleavage. Decarboxylation occurs later in the pathway following the transformation of the naphthalene ring into simpler aromatic acids.

Research has identified specific bacterial strains and consortia capable of mineralizing these complex aromatic compounds. The degradation pathways often involve a mutualistic interaction between different bacterial species, where one strain performs the initial attack on the naphthalene ring, and others metabolize the resulting intermediates. nih.gov

A key mechanism in the degradation of aminonaphthalene sulfonates is the regioselective hydroxylation of the aromatic ring. For instance, a bacterial community containing Pseudomonas sp. strain BN6 has been shown to initiate the degradation of several aminonaphthalene-2-sulfonates. This strain introduces hydroxyl groups at the 1 and 2 positions of the naphthalene ring. nih.gov This dihydroxylation leads to the spontaneous and non-enzymatic removal of the sulfite group, a common feature in the metabolism of naphthalenesulfonic acids. nih.gov The product of this initial attack on 6-aminonaphthalene-2-sulfonate is 5-aminosalicylate (B10771825). nih.govasm.org This intermediate is then completely mineralized by other bacteria within the consortium, such as Pseudomonas sp. strain BN9. nih.gov

The degradation of naphthalenesulfonic acids by other Pseudomonas species, such as strains A3 and C22, also commences with a double hydroxylation of the sulfonated ring to form a dihydrodiol. nih.gov This is followed by the elimination of the sulfonate group to yield 1,2-dihydroxynaphthalene. This dihydroxynaphthalene is a central intermediate that can be further catabolized through established pathways, such as the catechol or gentisate routes, which ultimately lead to compounds that can enter the central metabolic cycles of the bacteria. nih.gov

The gentisate pathway is a relevant route for the degradation of salicylate (B1505791) and its derivatives, such as the 5-aminosalicylate produced from 6-aminonaphthalene-2-sulfonate. This pathway involves a critical decarboxylation step. Once gentisate is formed, it is cleaved by gentisate 1,2-dioxygenase to yield maleylpyruvate, which is then isomerized to fumarylpyruvate. A hydrolase then cleaves fumarylpyruvate into fumarate (B1241708) and pyruvate, which are central metabolites. The conversion of salicylate to gentisate is catalyzed by salicylate 5-hydroxylase.

The table below summarizes the microbial transformation of related aminonaphthalene sulfonates and their intermediates.

Table 1: Microbial Degradation of Related Naphthalene Sulfonates

| Microorganism/Consortium | Substrate | Key Metabolic Step | Intermediate/Product | Reference |

|---|---|---|---|---|

| Pseudomonas sp. Strain BN6 | 6-Aminonaphthalene-2-sulfonate | Regioselective 1,2-hydroxylation | 5-Aminosalicylate | nih.govasm.org |

| Pseudomonas sp. Strain BN6 | 5-Aminonaphthalene-2-sulfonate | Ring oxidation | Unidentified aminosalicylate | nih.gov |

| Pseudomonas sp. Strain A3 & C22 | Naphthalene-2-sulfonate | Double hydroxylation & desulfonation | 1,2-Dihydroxynaphthalene | nih.govnih.gov |

| Pseudomonas sp. Strain S-313 | 1-Naphthalenesulfonic acid | Desulfonation/Hydroxylation | 1-Naphthol | d-nb.info |

| Pseudomonas sp. Strain S-313 | 2-Naphthalenesulfonic acid | Desulfonation/Hydroxylation | 2-Naphthol (B1666908) | d-nb.info |

| Pseudomonas sp. Strain S-313 | 5-Amino-1-naphthalenesulfonic acid | Desulfonation/Hydroxylation | 5-Amino-1-naphthol | d-nb.info |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2-Dihydroxynaphthalene |

| 1-Amino-2-naphthol |

| 1-Naphthalenesulfonic acid |

| 1-Naphthol |

| 2-Aminonaphthalene-1-sulfonate |

| 2-Naphthalenesulfonic acid |

| 2-Naphthol |

| 5-Amino-1-naphthol |

| 5-Amino-1-naphthalenesulfonic acid |

| 5-Aminonaphthalene-2-sulfonate |

| 5-Aminosalicylate |

| 6-Aminonaphthalene-2-sulfonate |

| Catechol |

| Fumarate |

| Fumarylpyruvate |

| Gentisate |

| Maleylpyruvate |

| Mordant Yellow 3 |

| Orange II |

| Pyruvate |

| Salicylate |

| Sodium;2-aminonaphthalene-1-sulfonate |

| Sulfanilic acid |

Sodium 2-Aminonaphthalene-1-sulfonate: A Cornerstone in Chemical Synthesis and Materials Science

Sodium 2-aminonaphthalene-1-sulfonate, known in the chemical industry as Tobias acid sodium salt, is a pivotal organic intermediate derived from naphthalene. This compound, with the chemical formula C₁₀H₈NNaO₃S, has carved a significant niche for itself as a versatile building block in the synthesis of a wide array of commercially important chemicals. Its unique structure, featuring both an amino group and a sulfonic acid group on a naphthalene backbone, makes it a valuable precursor in the fields of dyestuff chemistry and the broader materials science landscape. This article explores the multifaceted applications of sodium 2-aminonaphthalene-1-sulfonate in chemical synthesis, focusing on its role in the creation of dyes, optical brighteners, and other complex organic molecules.

Q & A

Q. What novel applications exist for sodium 2-aminonaphthalene-1-sulfonate in material science?

- Emerging uses : As a dopant in conductive polymers (e.g., polyaniline) to enhance solubility and charge transport. Characterization via cyclic voltammetry shows improved redox stability in sulfonate-doped systems .

Methodological Notes

- Literature Review : Use databases like PubMed, Web of Science, and Embase with search terms: ("2-aminonaphthalene-1-sulfonate" AND (synthesis OR toxicity OR application)). Filter by peer-reviewed studies post-2003 for relevance .

- Data Reproducibility : Report detailed synthetic conditions (e.g., molar ratios, solvent purity) and instrument calibration protocols to address variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.